3-Hydroxy-6-methoxy-2-phenyl-2-(2-phenylethynyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS1062 is a synthetic organic compound known for its bioactive properties. Its IUPAC name is 3-hydroxy-6-methoxy-2-phenyl-2-(2-phenylethynyl)chroman-4-one
Preparation Methods
The synthesis of MRS1062 involves several steps, typically starting with the preparation of the chromanone core. The synthetic route includes the following steps:
Formation of the chromanone core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylethynyl group: This step is achieved through a Sonogashira coupling reaction, where a phenylacetylene is coupled with the chromanone core using a palladium catalyst.
Methoxylation and hydroxylation:
Chemical Reactions Analysis
MRS1062 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone under mild conditions using reagents like pyridinium chlorochromate.
Reduction: The carbonyl group in the chromanone core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, pyridinium chlorochromate for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MRS1062 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: MRS1062 is studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific receptors and pathways.
Industry: Its unique chemical properties make it a candidate for use in various industrial applications, including materials science and catalysis
Mechanism of Action
The mechanism of action of MRS1062 involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
MRS1062 can be compared with other similar compounds, such as:
MRS2179: Another bioactive compound with a similar chromanone core but different substituents.
MRS2500: A compound with a similar mechanism of action but different chemical structure.
MRS2365: A compound with similar applications in scientific research but different molecular targets.
MRS1062 stands out due to its unique combination of functional groups and its specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-hydroxy-6-methoxy-2-phenyl-2-(2-phenylethynyl)-3H-chromen-4-one |
InChI |
InChI=1S/C24H18O4/c1-27-19-12-13-21-20(16-19)22(25)23(26)24(28-21,18-10-6-3-7-11-18)15-14-17-8-4-2-5-9-17/h2-13,16,23,26H,1H3 |
InChI Key |
ITOHYACNWAMSCT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(C(C2=O)O)(C#CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(C2=O)O)(C#CC3=CC=CC=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1062; MRS 1062; MRS-1062. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.